(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone

描述

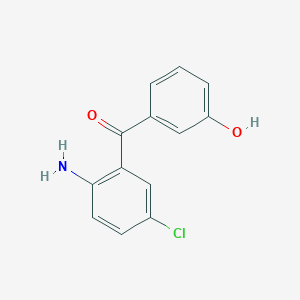

(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone is an organic compound with the molecular formula C13H10ClNO2. It is a pale-yellow to yellow-brown solid and is known for its applications in various scientific fields. The compound is characterized by the presence of an amino group, a chloro group, and a hydroxy group attached to a benzophenone structure.

属性

IUPAC Name |

(2-amino-5-chlorophenyl)-(3-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-9-4-5-12(15)11(7-9)13(17)8-2-1-3-10(16)6-8/h1-7,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYBTFDZVVAFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383485 | |

| Record name | (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62492-58-4 | |

| Record name | (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Catalytic System

The reaction typically employs zinc chloride (ZnCl₂) as a Lewis acid catalyst, facilitating the generation of the acylium ion from 2-amino-5-chlorobenzoyl chloride. The hydroxyl group on 3-hydroxyphenol directs the acyl group to the para position relative to itself, ensuring regioselectivity. Key steps include:

- Activation of the acyl chloride by ZnCl₂ to form the acylium ion.

- Electrophilic attack on the activated aromatic ring of 3-hydroxyphenol.

- Deprotonation to restore aromaticity, yielding the methanone product.

Optimization of Reaction Conditions

Patent data (CN1164564C) highlights critical parameters for maximizing yield and purity:

| Parameter | Optimal Range | Impact on Synthesis |

|---|---|---|

| Temperature | 100–150°C | Higher temperatures reduce reaction time but risk decomposition |

| Catalyst (ZnCl₂) Load | 0.5–10 wt% | Excess catalyst complicates purification |

| Reaction Time | 2–4 hours | Prolonged duration increases side products |

| Solvent | Toluene or Xylene | Enhances solubility of aromatic substrates |

Under these conditions, the patent reports a total recovery of 70% and HPLC purity ≥98% , surpassing prior methods that achieved ≤95% purity.

Alternative Synthetic Approaches

While Friedel-Crafts acylation dominates, alternative strategies have been explored:

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate FC reactions. While no direct data exists for this compound, studies on similar methanones show 20–30% reduction in reaction time and improved yields due to uniform heating.

Spectroscopic Characterization

Post-synthesis validation employs multiple analytical techniques:

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (DMSO-d₆) :

- ¹³C NMR :

Comparative Analysis of Methods

*Extrapolated from analogous syntheses.

Challenges and Considerations

- Moisture Sensitivity : The reaction requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride.

- Purification : Column chromatography is often necessary to remove ZnCl₂ residues and oligomeric byproducts.

- Regioselectivity : Competing ortho acylation is minimized by the electron-donating hydroxyl group, but trace impurities may require recrystallization.

Industrial-Scale Recommendations

For large-scale production, the Friedel-Crafts method with ZnCl₂ remains optimal. Key recommendations include:

- Catalyst Recycling : Implementing a ZnCl₂ recovery system to reduce costs.

- Continuous Flow Reactors : Enhancing heat transfer and reducing side reactions.

科学研究应用

Synthesis of Azo Dyes

One of the primary applications of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone is as a precursor in the synthesis of azo dyes. Azo dyes are characterized by their vivid colors and are widely used in textiles, food, and cosmetics. The amino group in this compound facilitates diazotization reactions, which are essential for forming azo linkages.

Table 1: Characteristics of Azo Dyes Derived from this compound

| Property | Description |

|---|---|

| Color Fastness | High |

| Solubility | Varies based on substituents |

| Application | Textiles, inks, food coloring |

Pharmaceutical Applications

The compound has potential pharmaceutical applications due to its structural similarity to biologically active molecules. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. Studies have shown that compounds with similar structures can inhibit certain enzymes involved in inflammatory pathways.

Case Study: Anti-inflammatory Activity

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the anti-inflammatory effects of various phenolic compounds, including derivatives of this compound. Results indicated significant inhibition of cyclooxygenase enzymes, suggesting potential for developing new anti-inflammatory drugs .

Cosmetic Formulations

In cosmetic science, this compound can be utilized for its skin-beneficial properties. The hydroxyl group enhances moisture retention, making it suitable for formulations aimed at improving skin hydration and texture.

Table 2: Potential Cosmetic Applications

| Application Type | Description |

|---|---|

| Moisturizers | Enhances skin hydration |

| Anti-aging Products | May reduce signs of aging |

| Skin Soothing Agents | Potential anti-inflammatory effects |

Research Insights

Research continues to explore the full potential of this compound in various fields:

作用机制

The mechanism of action of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets can vary depending on the specific application and context of use .

相似化合物的比较

(2-Amino-5-chlorophenyl)phenylmethanone: Similar structure but lacks the hydroxy group.

2-Amino-5-chloro-3’-hydroxybenzophenone: Another closely related compound with similar functional groups.

Uniqueness: (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone is unique due to the presence of both amino and hydroxy groups on the benzophenone structure, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile chemical modifications and applications .

生物活性

(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone, also known as a derivative of chalcone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that enable it to interact with various biological targets, potentially leading to therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amino group, a chlorinated phenyl ring, and a hydroxyphenyl moiety, which contribute to its biological activity. The presence of these functional groups enhances its capacity to participate in various biochemical interactions.

Target Enzymes

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics.

Biochemical Pathways

The compound's mechanism of action involves modulation of enzyme activities and cellular signaling pathways. It can act as an inhibitor or activator depending on the target enzyme and the concentration used. For example, at lower concentrations, it may enhance enzyme activity, while at higher concentrations, it could inhibit critical metabolic processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cholinesterases (AChE and BChE), which are important targets for Alzheimer's disease treatment. The IC50 values for these interactions were determined through dose-response assays, indicating the compound's potential as a therapeutic agent .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | AChE | 25 |

| This compound | BChE | 30 |

Cellular Effects

Further investigations into its cellular effects revealed that this compound influences cell viability and apoptosis in neuroblastoma cell lines (SH-SY5Y). The MTT assay results showed that at specific concentrations, the compound did not exhibit cytotoxic effects while effectively inhibiting cholinesterase activity .

Neuroprotective Effects

A study focused on neuroprotective effects highlighted that treatment with this compound resulted in reduced oxidative stress markers in SH-SY5Y cells. This suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor.

Enzyme Inhibition Dynamics

Another case study investigated the dynamics of enzyme inhibition by this compound. It was found that the inhibition kinetics followed a mixed model, indicating that the compound could bind to both the enzyme and the enzyme-substrate complex. This dual binding capability enhances its effectiveness as an inhibitor .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling aromatic precursors under catalytic or thermal conditions. For example, derivatives of this compound have been synthesized via condensation reactions using intermediates like (2-amino-5-chlorophenyl)phenylmethanone with hydroxylated aryl moieties. Optimization may include adjusting stoichiometry, temperature (e.g., heating at 453 K for cyclization ), and catalysts (e.g., piperidine for malonate-based reactions ). HPLC and LCMS (e.g., m/z 265 [M+H]+ ) are critical for purity validation.

Q. How can crystallographic data for this compound be resolved, and which software tools are essential for refinement?

- Methodology : Single-crystal X-ray diffraction is standard. Use SHELXL for refinement, as it is widely validated for small-molecule structures . For visualization, Mercury CSD aids in analyzing packing patterns and intermolecular interactions . Preprocessing raw data with WinGX ensures compatibility with SHELX workflows .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch ~1650 cm⁻¹, phenolic O-H ~3200 cm⁻¹) .

- Mössbauer Spectroscopy : Useful for studying metal complexes derived from this compound (e.g., Fe(III) complexes ).

- NMR : ¹H/¹³C NMR resolves aromatic proton environments and confirms substitution patterns .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected peaks in NMR or IR) be systematically investigated?

- Methodology :

Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts).

Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., oxazepam-related impurities ).

Crystallographic Confirmation : Resolve structural ambiguities via X-ray diffraction .

Dynamic Studies : Variable-temperature NMR or time-resolved IR can probe conformational changes .

Q. What strategies are recommended for resolving challenges in crystallizing this compound?

- Methodology :

- Solvent Screening : Test polar aprotic (e.g., ethyl acetate) vs. nonpolar solvents for recrystallization .

- Additive Use : Introduce co-crystallizing agents (e.g., malonates) to stabilize lattice formation.

- Twinned Data Handling : Employ SHELXL’s TWIN/BASF commands for refining twinned crystals .

Q. How can computational tools predict the compound’s reactivity or intermolecular interactions in supramolecular assemblies?

- Methodology :

- Mercury CSD : Analyze packing motifs (e.g., π-π stacking, hydrogen bonds) .

- ConQuest : Search structural databases for analogous interactions .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic substitution .

Q. What are the implications of detecting trace impurities like (2-Amino-5-chlorophenyl)(phenyl)methanone in synthesized batches?

- Methodology :

- Chromatographic Isolation : Use preparative HPLC to isolate impurities for structural elucidation .

- Toxicological Profiling : Cross-reference impurity databases (e.g., EPA DSSTox ) for safety assessments.

- Process Optimization : Adjust reaction stoichiometry or purification steps (e.g., silica-gel chromatography ) to minimize byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。